molecular formula C25H24N4O5 B2618280 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1105225-93-1

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2618280
CAS No.: 1105225-93-1
M. Wt: 460.49
InChI Key: TTYCCFXFALSQST-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole ring fused to a 3,4-dimethoxyphenyl group, a 2-oxo-1,2-dihydropyridin moiety, and an acetamide side chain substituted with a 2,4-dimethylphenyl group. Its synthesis likely involves multi-step organic reactions, including cyclization and amide coupling, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-15-7-9-19(16(2)12-15)26-22(30)14-29-11-5-6-18(25(29)31)24-27-23(28-34-24)17-8-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYCCFXFALSQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide have shown significant growth inhibition against various cancer cell lines. In vitro studies indicated that these compounds could inhibit cell proliferation in lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions reaching up to 86% .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial for the synthesis of leukotrienes involved in inflammatory responses . This positions the compound as a candidate for further development in treating inflammatory diseases.

Antibacterial and Antifungal Activities

Oxadiazole derivatives have been documented to possess antibacterial and antifungal properties. Studies have demonstrated that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of such compounds. Modifications at various positions on the oxadiazole ring or the attached phenyl groups can significantly influence biological activity. For instance:

Modification Effect on Activity
Substitution on oxadiazole ringEnhances anticancer potency
Alterations in phenyl groupsModulates anti-inflammatory effects

Case Studies

  • Anticancer Study : A study involving a series of oxadiazole derivatives demonstrated that specific substitutions led to enhanced activity against cancer cell lines like SNB-19 and MDA-MB-231. The most potent derivatives showed over 85% inhibition in cell growth .
  • Anti-inflammatory Research : In silico studies indicated that certain derivatives could effectively bind to the active site of 5-lipoxygenase, suggesting potential as anti-inflammatory agents .
  • Antibacterial Evaluation : A comprehensive study tested multiple oxadiazole derivatives against various bacterial strains, revealing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: 1,2,4-oxadiazoles , substituted acetamides , and dimethoxy/dimethylphenyl derivatives . Below is a detailed comparison with key examples:

Functional Group-Based Comparison
Compound Name / ID Key Structural Features Bioactivity / Application Reference
Target Compound 1,2,4-oxadiazole, 3,4-dimethoxyphenyl, 2-oxo-dihydropyridin, N-(2,4-dimethylphenyl)acetamide Hypothesized kinase inhibition (based on oxadiazole moieties)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Substituted acetamide, tetrahydropyrimidinone, dimethylphenoxy Antiviral activity (e.g., protease inhibition)
Compound 1 and 7 (Molecules, 2014) Rapamycin analogs with modified regions A/B (dimethoxy substituents) Immunosuppressive activity (structural similarity to rapamycin)

Key Observations :

Oxadiazole vs. Pyrimidinone: The target compound’s 1,2,4-oxadiazole ring may enhance metabolic stability compared to pyrimidinone-containing analogs (e.g., compound in ), as oxadiazoles are less prone to hydrolysis .

Acetamide Linkage : The N-(2,4-dimethylphenyl)acetamide side chain likely improves lipophilicity, enhancing membrane permeability relative to simpler acetamide derivatives .

Spectral and Crystallographic Comparisons
  • NMR Analysis: Comparative NMR studies (e.g., chemical shifts in regions A/B in rapamycin analogs ) suggest that substituents on the oxadiazole and pyridinone rings significantly alter proton environments. For the target compound, chemical shifts in the 2-oxo-dihydropyridin region (δ 6.5–7.5 ppm) would differ from unsubstituted analogs due to conjugation with the oxadiazole ring .
  • Crystallography: SHELX-based refinements (as in ) could resolve the dihedral angle between the oxadiazole and pyridinone rings, critical for understanding conformational stability.
Lumping Strategy for Comparative Analysis

As per the lumping strategy , the target compound and its analogs (e.g., ) may be grouped into a surrogate category for reaction modeling due to shared functional groups (Table 1):

Surrogate Category Included Compounds Shared Properties
Oxadiazole-Acetamides Target compound, (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... () High lipophilicity, metabolic stability, kinase/protease target potential

This grouping simplifies predictive modeling of pharmacokinetic behavior but risks overlooking subtle bioactivity differences caused by substituent variations.

Research Findings and Implications

  • Bioactivity Prediction : The compound’s hybrid structure may exhibit dual inhibitory effects (e.g., kinase and protease inhibition), as seen in structurally related molecules .
  • Synthetic Challenges : The 1,2,4-oxadiazole ring requires precise cyclization conditions to avoid byproducts, a common issue in oxadiazole synthesis .

Biological Activity

The compound 2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. The structure incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The IUPAC name of the compound highlights its intricate structure involving an oxadiazole ring and a dihydropyridine moiety. The molecular formula is C22H24N4O6C_{22}H_{24}N_{4}O_{6}, with a molecular weight of approximately 424.45 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C22H24N4O6 c1 29 17 8 7 14 11 18 17 30 2 20 24 21 32 25 20 16 6 3 9 26 22 16 28 13 19 27 23 12 15 5 4 10 31 15 h3 11H 12 13H2 1 2H3 H 23 27 \text{InChI InChI 1S C22H24N4O6 c1 29 17 8 7 14 11 18 17 30 2 20 24 21 32 25 20 16 6 3 9 26 22 16 28 13 19 27 23 12 15 5 4 10 31 15 h3 11H 12 13H2 1 2H3 H 23 27 }

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including anti-inflammatory , antioxidant , and anticancer effects. Below are some of the key findings related to its biological activity:

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and colon carcinoma (HCT116) cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 6.2 µM to 43.4 µM in different studies .

The proposed mechanism involves the compound's ability to interact with specific molecular targets within cancer cells. This includes modulation of enzyme activity related to cell proliferation and apoptosis pathways. The oxadiazole moiety may play a crucial role in binding to these targets due to its electron-withdrawing properties .

Case Studies

  • Study on Cytotoxicity : A study reported that derivatives similar to the compound exhibited potent cytotoxic effects against various cancer cell lines. In particular, the compound demonstrated a strong inhibitory effect on MCF-7 cells with an IC50 value of 27.3 µM .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of oxadiazole derivatives. The compound was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Data Table: Biological Activities

Activity TypeTested Cell LinesIC50 Values (µM)References
AnticancerMCF-727.3
HCT1166.2
Anti-inflammatoryRAW 264.7Not specified
AntioxidantVariousNot specified

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